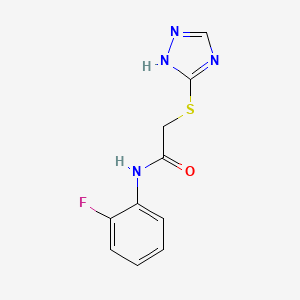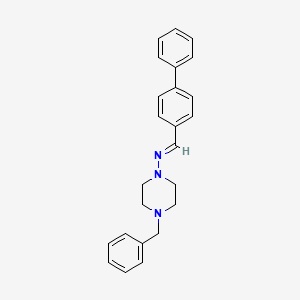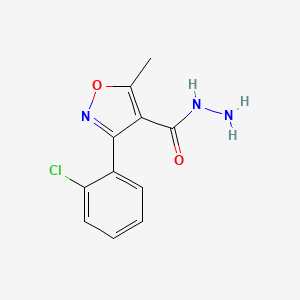![molecular formula C22H21N3O4 B5540425 4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives involves various chemical reactions tailored to achieve the desired compound's structure. For instance, derivatives like N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and evaluated for antimicrobial activities, showcasing the broad spectrum of methodologies employed in creating similar compounds (Ertan et al., 2007). These methodologies often involve the functionalization of the benzamide core with different substituents to achieve the desired biological activities and physicochemical properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the structure of a novel benzamide was analyzed through X-ray diffraction, indicating its crystallization in a triclinic system, and supported by DFT calculations for geometrical parameters (Demir et al., 2015). These analyses are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide involves reactions in aqueous media, showcasing the compound's reactivity and the influence of different functional groups on its chemical behavior (Buzarevski et al., 2014).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. These properties are critical for the compound's application in various scientific fields. For example, the physicochemical and DFT studies of organic NLO single crystal benzamides reveal insights into their optical applications and thermal stability, highlighting the importance of molecular structure in determining physical properties (Prabukanthan et al., 2022).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and electrochemical behavior, are key to their functionality. The synthesis and study of highly charged cations from benzidine and its substituted homologue indicate significant differences in stability and redox behavior, demonstrating the impact of structural modifications on the compound's chemical properties (Matis et al., 2010).
科学的研究の応用
Amidine Protection for Solution Phase Library Synthesis
Amidine protection techniques, as demonstrated with compounds like 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, could potentially be applied to similar compounds for facilitating solution-phase synthesis. Such methodologies enable the introduction of protective groups and their subsequent removal under mild conditions, suitable for the synthesis of complex organic molecules including benzamides (Bailey et al., 1999).
Corrosion Inhibition
N-Phenyl-benzamide derivatives have been studied for their role in corrosion inhibition, especially for mild steel in acidic conditions. The presence of electron-withdrawing and electron-donating substituents like nitro (NO2) and methoxy (OCH3) groups has been shown to significantly affect the inhibition efficiency, indicating potential applications of similar compounds in protecting metals from corrosion (Mishra et al., 2018).
Synthesis of Targeted Therapeutic Agents
The synthesis of complex molecules like Gefitinib from precursors that involve nitro and methoxy groups, similar to the compound , showcases the utility of such compounds in the synthesis of targeted therapeutic agents. These processes often involve multiple steps, including transfer hydrogenation and the use of catalytic agents (Jin et al., 2005).
Antioxidant Activity Studies
Amino-substituted benzamide derivatives exhibit potential antioxidant activities by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds contribute to understanding their free radical scavenging activity, suggesting that similar compounds could be explored for antioxidant properties (Jovanović et al., 2020).
Electrochemical and Electrochromic Properties
The synthesis of aromatic poly(amine−amide)s with potential electrochromic behaviors indicates the applicability of related benzamide compounds in developing materials with desirable electrochromic and electrochemical properties. These materials could have applications in smart windows, displays, and other electronic devices (Liou & Lin, 2009).
将来の方向性
Benzamides have a wide range of applications in various industries and are also used as intermediates in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Future research could focus on improving the efficiency of the synthesis process, exploring new applications, and studying the biological activity of benzamide derivatives.
特性
IUPAC Name |
4-(4-methoxyanilino)-3-nitro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15(16-6-4-3-5-7-16)23-22(26)17-8-13-20(21(14-17)25(27)28)24-18-9-11-19(29-2)12-10-18/h3-15,24H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYQGACOUZMAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)







![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)